molecular formula C20H14N4O2S2 B2659796 N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-22-9

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2659796
CAS No.: 1021260-22-9
M. Wt: 406.48
InChI Key: ZPRWDPJSLJGXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fused Heterocyclic Frameworks

The design of fused heterocyclic systems traces its origins to early 20th-century efforts to mimic natural alkaloids, but advancements accelerated with the recognition of benzothiazoles and imidazo-thiazoles as privileged scaffolds in medicinal chemistry. Benzothiazoles gained prominence following the discovery of 2-aminobenzothiazole derivatives as kinase inhibitors in the 1990s, while imidazo[2,1-b]thiazoles emerged as antiviral agents in the 2000s. The fusion of these systems represents a logical progression in heterocyclic chemistry, combining the π-deficient benzothiazole core with the electron-rich imidazo-thiazole moiety to create compounds with enhanced binding specificity.

Key milestones include the development of Pd-catalyzed cross-coupling strategies, which enabled the incorporation of aryl groups at the C-6 position of imidazo-thiazoles. For instance, the use of PdCl~2~ with bidentate phosphine ligands (e.g., dpppent) in dioxane/THF mixtures achieved 90% yields in analogous fused systems. Concurrently, green chemistry approaches using water as a solvent simplified the functionalization of benzothiazole subunits. These innovations laid the groundwork for synthesizing advanced hybrids like the title compound.

Significance in Medicinal Chemistry and Drug Discovery

The pharmacological appeal of imidazo[2,1-b]thiazole-benzothiazole hybrids stems from their dual capacity to engage hydrophobic binding pockets and participate in hydrogen-bonding interactions. The benzothiazole moiety’s sulfur atom enhances metabolic stability, while the imidazo-thiazole core’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites.

Pharmacological Target Example Hybrid Structure Reported Activity Source
Viral proteases 4-(Benzo[d]thiazol-2-ylthio)aniline MERS-CoV inhibition (IC~50~ 2.1 µM)
Bacterial dihydrofolate reductase Imidazo[2,1-b]thiadiazole derivatives Antitubercular (MIC 0.4 µg/mL)
Protein kinases N-Fused imidazo-heterocycles Kinase inhibition (K~i~ 8 nM)

The 4-methoxyphenyl group at C-6 in the title compound likely enhances membrane permeability due to its moderate lipophilicity (clogP ≈ 3.2), while the carboxamide linker at C-3 provides conformational rigidity critical for target engagement. Such structural features align with trends in kinase inhibitor design, where similar hybrids show picomolar affinities for Abl1 and EGFR kinases.

Current Research Landscape and Challenges

Despite synthetic advances, key challenges persist in optimizing imidazo-benzothiazole hybrids:

  • Stereoelectronic Tuning : The electron-withdrawing carboxamide group at C-3 can destabilize the thiazole ring, necessitating careful selection of substituents. Computational studies suggest that methoxy groups at the para position of aryl substituents (as in the title compound) balance electronic effects while minimizing steric clashes.
  • Synthetic Complexity : Multistep sequences remain common, as exemplified by the Vilsmeier–Haack reaction used to functionalize 2-aminobenzothiazoles. Recent efforts to streamline synthesis include one-pot acyl-transfer annulations, which reduce step counts by 40% in related systems.
  • Selectivity Profiling : Off-target activity remains a concern; for example, benzothiazole-containing analogs exhibit cross-reactivity with carbonic anhydrase isoforms. Rigorous kinase panel screening is essential to mitigate this issue.

Emerging strategies address these challenges through computational fragment-based design and continuous-flow synthesis. The latter approach has reduced reaction times for analogous compounds from 24 hours to <2 hours while maintaining yields above 85%. Furthermore, late-stage diversification techniques allow the introduction of fluorinated groups (e.g., CF~3~) to fine-tune pharmacokinetic properties without redesigning the core scaffold.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S2/c1-26-13-8-6-12(7-9-13)15-10-24-16(11-27-20(24)22-15)18(25)23-19-21-14-4-2-3-5-17(14)28-19/h2-11H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRWDPJSLJGXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and imidazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H17N5O2S2
  • IUPAC Name : N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
  • Structural Features : The compound features a complex structure that includes imidazole and thiazole rings, which are known for their biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit potent antibacterial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL . The presence of specific substituents, such as p-substituted phenyl groups, enhances this antibacterial activity.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies indicate that some derivatives demonstrate significant antifungal activity against various fungal strains. The mechanism often involves disrupting fungal cell wall synthesis or function .

Anticancer Activity

Recent investigations into the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives have yielded promising results. These compounds have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Notably, the incorporation of methoxyphenyl groups appears to enhance their cytotoxic effects against cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Various synthetic routes have been explored to optimize yield and biological activity. For example:

Synthetic RouteKey StepsYield
Route ACyclization with thiazole derivativesHigh
Route BFunctionalization with methoxy groupsModerate

These synthetic strategies are crucial for developing new derivatives with enhanced biological profiles.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study: Antitubercular Activity

A study conducted by Guzeldemirci et al. evaluated the antitubercular efficacy of various imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis H37Rv. The results indicated that certain compounds exhibited significant activity with IC50 values ranging from 6.16 to 100 mg/mL compared to standard treatments like rifampicin .

Case Study: Anticancer Properties

Another study focused on the anticancer effects of imidazo[2,1-b][1,3]thiazole-coupled noscapine derivatives revealed that these compounds could inhibit tumor growth in vitro and in vivo models by targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Influence on Bioactivity :

  • The 4-methoxyphenyl group in the target compound and analog 5h may enhance membrane permeability due to its electron-donating methoxy group, compared to the electron-withdrawing 4-chlorophenyl in 5j .
  • Benzothiazole carboxamide in the target compound could improve target binding affinity compared to acetamide derivatives (e.g., 5h), as carboxamides often engage in hydrogen bonding with biological targets .

Synthetic Accessibility :

  • Acetamide derivatives (e.g., 5h, 5j) are synthesized via ester hydrolysis and amide coupling, achieving yields >70% . The target compound’s benzothiazole carboxamide may require more complex coupling agents (e.g., HATU), as seen in related syntheses .

Biological Performance: Compound 5j, with a 4-chlorophenyl and piperazine group, shows moderate VEGFR2 inhibition (5.72% at 20 μM), suggesting that bulky substituents may hinder enzyme interaction .

Photophysical and Electronic Properties

Imidazo[2,1-b]thiazole derivatives with aromatic substituents (e.g., naphthyl, trifluoromethyl) exhibit tunable emission wavelengths (557–619 nm) and quantum yields (7.2–55.5%), as seen in Ir(III) complexes . Although the target compound’s photophysical data are unreported, its 4-methoxyphenyl group is expected to redshift emission compared to chlorophenyl or fluorophenyl analogs due to extended conjugation .

Enzyme Inhibition Potential

The carboxamide group in the target compound is structurally analogous to MMV1 and MMV3 , which inhibit bacterial enzymes (e.g., CntA) via heterocyclic interactions . Substitution at position 6 (4-methoxyphenyl vs. bromopyridyl in MMV3) may alter selectivity and potency .

Biological Activity

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C20H14N4O2S2
  • CAS Number : 1021260-22-9

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 1,3-benzothiazole derivatives with imidazo-thiazole precursors. The synthetic route typically includes:

  • Formation of the imidazo[2,1-b][1,3]thiazole core.
  • Introduction of the benzothiazole moiety.
  • Final amide bond formation with the carboxylic acid derivative.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance:

  • A related compound showed an IC50 of 2.32 μM against Mtb H37Ra with no acute toxicity observed in human lung fibroblast cells at concentrations up to 128 μM .

Antiviral Activity

Research has indicated that benzothiazole derivatives possess inhibitory effects against viruses such as MERS-CoV. For example:

  • A derivative with a similar structure exhibited an IC50 of 0.09 μM against MERS-CoV, highlighting the potential for developing antiviral agents from this class of compounds .

Anticancer Activity

Several studies have reported the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. The following table summarizes key findings:

CompoundCell LineIC50 (μM)Mechanism
Compound IT10Mycobacterium tuberculosis2.32Inhibition of cell wall synthesis
Compound 4fMERS-CoV0.09Viral entry inhibition
Compound 9a-pPancreatic Cancer (SUIT-2)1.4 - 4.2Induction of apoptosis

These compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines and may act through mechanisms like apoptosis induction and cell cycle arrest.

Case Study 1: Antitubercular Activity

A series of imidazo[2,1-b][1,3]thiazole derivatives were tested for their anti-tubercular activity against Mtb. Out of several compounds screened, those with specific substitutions on the phenyl ring demonstrated significant potency with MIC values as low as 3.125 μg/mL .

Case Study 2: Antiviral Efficacy

In a study focused on MERS-CoV inhibitors, derivatives containing the benzothiazole motif were synthesized and evaluated for their ability to inhibit viral entry into host cells. The most active compound exhibited remarkable inhibition at very low concentrations .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield RangeKey AdvantageLimitation
Catalyst-free MCRs65–81%Green chemistry, no metal catalystsRequires optimization of ratios
Friedel-Crafts acylation57–72%Solvent-free, high regioselectivityCorrosive reagents
Cyclization with HgO42–62%Robust for fused systemsToxic byproducts

Advanced: How can reaction conditions be optimized to enhance yield and purity while minimizing environmental impact?

Answer:

  • Temperature control: Higher yields (e.g., 81% in MCRs) are achieved at 80–100°C, but prolonged heating may degrade sensitive substituents like methoxy groups .
  • Solvent selection: Solvent-free conditions (e.g., Eaton’s reagent) reduce waste, while acetonitrile facilitates easy isolation of intermediates .
  • Catalyst alternatives: Replace HgO with biodegradable catalysts (e.g., iodine/TEA) for cyclization to avoid heavy metal contamination .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and carboxamide carbonyl (δ ~165 ppm) .
    • IR: Confirm amide C=O (1650–1700 cm⁻¹) and thiazole C-S (650–750 cm⁻¹) .
  • Mass spectrometry: High-resolution Q-TOF MS validates molecular ions (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography: Resolves regiochemistry of substituents if single crystals are obtained .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally related imidazo[2,1-b]thiazoles?

Answer:

  • Structure-activity relationship (SAR) studies: Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenyl with halogens or electron-withdrawing groups) to isolate pharmacophores .
  • Standardized assays: Use consistent cell lines (e.g., MCF-7 for anticancer screening) and protocols (e.g., MTT for cytotoxicity) to minimize variability .
  • Mechanistic validation: Pair in vitro results with computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like focal adhesion kinases .

Q. Table 2: Biological Activity Trends in Analogous Compounds

SubstituentActivity (IC₅₀)Key FindingReference
4-Chlorophenyl2.1 µM (anticancer)Enhanced cytotoxicity vs. methoxy
4-Methoxyphenyl5.8 µM (antimicrobial)Improved solubility and bioavailability

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Cytotoxicity: MTT assay using human cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control .
  • Antimicrobial activity: Disk diffusion against Staphylococcus aureus and Escherichia coli .
  • Enzyme inhibition: Fluorometric assays for kinases or acetylcholinesterase, comparing to known inhibitors .

Advanced: How can computational modeling complement experimental studies to elucidate the mechanism of action?

Answer:

  • Molecular docking: Predict binding modes to targets like DNA topoisomerase II or HER2 kinase using software (e.g., Schrödinger Suite). Validate with mutagenesis or competitive binding assays .
  • Pharmacokinetic modeling: Use SwissADME to predict logP, bioavailability, and blood-brain barrier penetration for lead optimization .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify key interactions .

Advanced: What strategies address challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent screening: Use mixed solvents (e.g., DCM/hexane) or slow evaporation to promote crystal growth .
  • Derivatization: Introduce heavy atoms (e.g., bromine) via Suzuki coupling to enhance diffraction .
  • Low-temperature data collection: Mitigate thermal motion artifacts by collecting data at 100 K .

Basic: How can researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

  • Detailed reporting: Document exact stoichiometry, solvent purity, and heating rates (e.g., 2°C/min gradients) .
  • Round-robin testing: Collaborate with independent labs to replicate yields and spectral data .
  • Analytical cross-checks: Compare NMR and HPLC traces with published data to confirm identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.